molecular formula C22H21ClN2O3S B286212 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide

Katalognummer B286212
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: OLOJXZQWYHDIHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide, commonly known as BML-210, is a synthetic compound that has been developed for its anti-inflammatory properties. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen. However, BML-210 has shown to have unique properties that make it a promising candidate for further scientific research.

Wirkmechanismus

BML-210 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, BML-210 reduces the production of prostaglandins, thereby reducing inflammation. Unlike other 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide, BML-210 has been shown to selectively inhibit COX-2 while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
BML-210 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, BML-210 has been shown to inhibit the growth of cancer cells in vitro and in vivo. BML-210 has also been shown to have an analgesic effect, reducing pain in animal models of arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BML-210 is its selectivity for COX-2, which reduces the risk of side effects such as gastrointestinal bleeding and ulcers. In addition, BML-210 has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of BML-210 is its relatively low potency compared to other 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide such as celecoxib. This may limit its effectiveness in certain conditions.

Zukünftige Richtungen

There are several future directions for research on BML-210. One area of interest is the development of more potent analogs of BML-210 that may be more effective in treating inflammatory conditions and cancer. Another area of interest is the development of formulations of BML-210 that can be administered via alternative routes such as topical or transdermal delivery. Finally, further studies are needed to fully understand the mechanism of action of BML-210 and its potential for use in combination with other therapies.

Synthesemethoden

The synthesis of BML-210 involves several steps, including the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with sodium hydride to form the corresponding sodium salt. This salt is then reacted with benzenesulfonyl chloride and (4-methylphenyl)methylamine to form the final product, BML-210. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

BML-210 has been extensively studied for its anti-inflammatory properties, which make it a potential treatment for a variety of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition to its anti-inflammatory properties, BML-210 has also been shown to have antitumor activity, making it a promising candidate for cancer treatment.

Eigenschaften

Molekularformel

C22H21ClN2O3S

Molekulargewicht

428.9 g/mol

IUPAC-Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C22H21ClN2O3S/c1-17-11-13-18(14-12-17)15-25(29(27,28)19-7-3-2-4-8-19)16-22(26)24-21-10-6-5-9-20(21)23/h2-14H,15-16H2,1H3,(H,24,26)

InChI-Schlüssel

OLOJXZQWYHDIHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.